molecular formula C9H12BrNO2 B1184335 2-Bromo-3,5-diethoxypyridine

2-Bromo-3,5-diethoxypyridine

Cat. No.: B1184335
M. Wt: 246.104
InChI Key: JKWPISSEPKRUER-UHFFFAOYSA-N
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Description

2-Bromo-3,5-diethoxypyridine is a brominated pyridine derivative featuring ethoxy (–OCH₂CH₃) substituents at the 3- and 5-positions and a bromine atom at the 2-position. Pyridine derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity. Below, we compare its structural and functional attributes with similar bromopyridine derivatives.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.104

IUPAC Name

2-bromo-3,5-diethoxypyridine

InChI

InChI=1S/C9H12BrNO2/c1-3-12-7-5-8(13-4-2)9(10)11-6-7/h5-6H,3-4H2,1-2H3

InChI Key

JKWPISSEPKRUER-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(N=C1)Br)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on bromopyridines significantly influence their chemical behavior. Key analogs include:

Compound Name Substituents Key Functional Differences
2-Bromo-3-methylpyridine 3-CH₃ Smaller alkyl group; lower steric hindrance
5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine 2-(CH(OCH₃)₂), 3-OCH₃ Methoxy and dimethoxymethyl groups enhance steric bulk
2-Bromo-3:5-dinitrobenzoyl chloride 3,5-NO₂, COCl Electron-withdrawing nitro groups increase electrophilicity
2-Bromo-3:4-dimethoxybenzoic acid 3,4-OCH₃, COOH Carboxylic acid group adds acidity and hydrogen-bonding capacity

Analysis :

  • Electron Effects: The ethoxy groups in 2-bromo-3,5-diethoxypyridine are electron-donating, contrasting with nitro (–NO₂) or carbonyl (–COCl) groups in analogs like 2-bromo-3:5-dinitrobenzoyl chloride, which are strongly electron-withdrawing . This difference would alter reactivity in aromatic substitution or metal-catalyzed cross-coupling reactions.

Physical Properties

Available data from analogs (Table 2) highlight trends in melting points and stability:

Compound Name Melting Point (°C) Notes
2-Bromo-3:5-dinitrobenzamide 216 High m.p. due to nitro groups and amide hydrogen bonding
2-Bromo-3:4-dimethoxybenzoic acid 203–204 Carboxylic acid group increases crystallinity
2-Bromo-3:4-dimethoxybenzyl alcohol 82–85 Lower m.p. from reduced intermolecular forces

Implications for this compound :

  • The ethoxy groups may lower melting points compared to nitro-substituted analogs due to weaker intermolecular forces.

Reactivity of this compound :

  • Ethoxy groups may direct metalation or coupling reactions to the 4- or 6-positions. Bromine at the 2-position could participate in nucleophilic substitutions, though steric effects from ethoxy groups might slow kinetics.

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